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Compound of Interest

Compound Name: 1-Ethynyl-2-methoxybenzene

Cat. No.: B3043173 Get Quote

1-Ethynyl-2-methoxybenzene, also known as 2-ethynylanisole, is a valuable building block in

organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a terminal

alkyne and a methoxy group on an aromatic ring in an ortho configuration, provides a versatile

scaffold for constructing more complex molecules through reactions like Sonogashira coupling,

click chemistry, and various cyclization strategies.[1][2] The precise arrangement of these

functional groups dictates the molecule's reactivity, electronic properties, and ultimately, its

utility in drug development and materials science.

A thorough and unambiguous characterization of this compound is paramount to ensure purity,

confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis

of 1-Ethynyl-2-methoxybenzene using a suite of core spectroscopic techniques: Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry

(MS). We will move beyond simple data reporting to explore the causal links between

molecular structure and spectral output, offering field-proven insights into experimental design

and data interpretation for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. It provides detailed information about the chemical environment, connectivity, and

spatial arrangement of atoms within a molecule. For 1-Ethynyl-2-methoxybenzene (C₉H₈O),

both ¹H and ¹³C NMR are indispensable.[3]
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Expertise & Experience: Choosing the Right
Experimental Conditions
The choice of solvent and internal standard is critical for acquiring high-quality NMR data.

Deuterated chloroform (CDCl₃) is an excellent choice for 1-Ethynyl-2-methoxybenzene due to

its ability to dissolve a wide range of organic compounds and its relatively inert nature. The

deuterium lock signal ensures field stability, while its single residual proton peak (at ~7.26 ppm)

is easily identified and does not interfere with the analyte's signals. Tetramethylsilane (TMS) is

the universally accepted internal standard (0 ppm) because it is chemically inert, volatile

(allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap

with most organic proton or carbon signals.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Ethynyl-2-
methoxybenzene.

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v TMS in a clean, dry NMR tube.

Homogenization: Cap the tube and gently invert it several times to ensure the solution is

homogeneous.

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR

spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400

MHz or 500 MHz spectrometer are typically sufficient.[4]

¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative map of the different proton environments in the

molecule.

Aromatic Region (δ 6.8-7.5 ppm): The four protons on the benzene ring are chemically non-

equivalent due to the ortho-substitution pattern. This results in a complex series of multiplets

in this region.[5][6] The electron-donating methoxy group will slightly shield the ortho and

para protons, while the ethynyl group has a more complex anisotropic effect.
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Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are

equivalent and are not coupled to any other protons. They will appear as a sharp, distinct

singlet.[4][7]

Alkynyl Proton (δ ~3.3 ppm): The terminal alkyne proton (≡C-H) is uniquely shielded by the

cylindrical π-electron cloud of the triple bond, causing it to resonate at a characteristically

upfield position compared to aromatic or vinylic protons.[8][9] This signal will appear as a

singlet.

¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their hybridization and electronic state.

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the

benzene ring. The carbon atom bonded to the methoxy group (C-O) will be the most

downfield-shifted due to the deshielding effect of the oxygen atom.[10][11] The carbon atom

bonded to the ethynyl group (C-C≡) will also be clearly identifiable.

Alkynyl Carbons (δ 75-90 ppm): The two sp-hybridized carbons of the alkyne group resonate

in this characteristic window.[5] The internal carbon (C-C≡CH) typically appears slightly more

downfield than the terminal carbon (C≡CH).

Methoxy Carbon (δ ~56 ppm): The sp³-hybridized carbon of the methoxy group (-OCH₃) will

appear as a single peak in the upfield region.[4][7]

Data Summary: NMR Spectroscopy
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Assignment
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)
Key Characteristics

Aromatic CH 6.8 - 7.5 110 - 135
Complex multiplet

pattern

C-OCH₃ - ~159
Quaternary, downfield

shift

C-C≡CH - ~112 Quaternary

≡C-H ~3.3 ~82
Singlet, shielded

proton

C≡C-H - ~78

-OCH₃ ~3.9 ~56
Sharp singlet,

integration of 3H
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Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule. It works by measuring the absorption of infrared radiation, which excites

molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)
ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation.

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g.,

diamond or zinc selenide).

Sample Application: Place a single drop of neat 1-Ethynyl-2-methoxybenzene directly onto

the ATR crystal.

Data Acquisition: Lower the press and apply consistent pressure to ensure good contact

between the sample and the crystal.

Spectrum Collection: Co-add 16 to 32 scans to obtain a high signal-to-noise ratio spectrum,

typically in the range of 4000-600 cm⁻¹.

Spectral Interpretation
The IR spectrum of 1-Ethynyl-2-methoxybenzene will be dominated by absorptions

corresponding to its characteristic functional groups.

≡C-H Stretch (sharp, strong, ~3300 cm⁻¹): This is a highly diagnostic peak for a terminal

alkyne. Its sharpness and position are unambiguous.[12]

Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker absorptions are expected just above

3000 cm⁻¹, characteristic of C(sp²)-H bonds.[6]

Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions for the methoxy group's C(sp³)-H bonds will

appear just below 3000 cm⁻¹.
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C≡C Stretch (weak-medium, ~2110 cm⁻¹): The alkyne triple bond stretch is often weak, but

its position in a relatively clear part of the spectrum makes it identifiable.[12]

Aromatic C=C Stretches (~1600-1450 cm⁻¹): A series of sharp peaks in this region are

characteristic of the benzene ring vibrations.[6]

Asymmetric C-O-C Stretch (strong, ~1250 cm⁻¹): The aryl-alkyl ether linkage produces a

very strong and prominent absorption band.[12][13]

Ortho-Substitution C-H Bend (strong, ~750 cm⁻¹): A strong out-of-plane (oop) C-H bending

vibration in the 770-735 cm⁻¹ range is highly indicative of an ortho-disubstituted benzene

ring.[14]

Data Summary: IR Spectroscopy
Vibrational Mode

Expected Wavenumber

(cm⁻¹)
Intensity

≡C-H Stretch ~3300 Strong, Sharp

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2980 - 2850 Medium

C≡C Stretch ~2110 Weak to Medium

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

Asymmetric C-O-C Stretch ~1250 Strong

Ortho C-H Bend (oop) ~750 Strong

functional_groups [ label="{Key Functional Groups|

Terminal Alkyne (C≡C-H)\l|
Aryl Ether (Ar-O-CH₃)\l|
Ortho-Substituted Ring\l}" ];

spectral_peaks [ label="{Characteristic IR Peaks (cm⁻¹)|

≡C-H Stretch (~3300)\l

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://www.orgchemboulder.com/Spectroscopy/specttutor/arom.shtml
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://www.mdpi.com/2073-4360/17/16/2199
https://www.spectroscopyonline.com/view/distinguishing-structural-isomers-mono-and-di-substituted-benzene-rings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C≡C Stretch (~2110)\l|
C-O-C Stretch (~1250)\l|
Ortho C-H Bend (~750)\l}" ];

molecule -> functional_groups [label=" contains"]; functional_groups -> spectral_peaks [label="

give rise to"]; } Relating molecular structure to IR peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing
Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It

is particularly sensitive to conjugated π-systems, which act as chromophores.

Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent. Spectroscopic grade ethanol or hexane

are excellent choices.

Solution Preparation: Prepare a dilute solution of 1-Ethynyl-2-methoxybenzene in the

chosen solvent. A concentration in the micromolar (µM) range is typical.

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline

spectrum.

Sample Analysis: Replace the solvent with the sample solution and record the absorption

spectrum, typically from 200 to 400 nm.

Spectral Interpretation
The UV-Vis spectrum is a direct consequence of the molecule's conjugated system. The

benzene ring, substituted with an electron-donating methoxy group and conjugated with the π-

system of the alkyne, will exhibit characteristic absorptions.

π → π Transitions:* The spectrum will show strong absorption bands corresponding to π →

π* electronic transitions within the aromatic system. Compared to unsubstituted benzene

(λₘₐₓ ≈ 255 nm), the absorption maxima for 1-Ethynyl-2-methoxybenzene will be shifted to

longer wavelengths (a bathochromic or "red" shift).[15] This is due to the extension of the
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conjugated system by the ethynyl group and the auxochromic effect of the methoxy group,

which lowers the energy gap between the highest occupied molecular orbital (HOMO) and

the lowest unoccupied molecular orbital (LUMO). One can expect to see a primary

absorption band likely in the 270-290 nm range.

Data Summary: UV-Vis Spectroscopy
Transition Type Expected λₘₐₓ (nm) Structural Origin

π → π* ~270 - 290

Conjugated system of the

substituted benzene ring and

alkyne group

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a

compound and can provide structural clues through analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a

volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via

direct infusion or through a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the

molecule to form a radical cation (M⁺•).

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight) which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Spectral Interpretation
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Molecular Ion Peak (M⁺•): The most crucial piece of information is the molecular ion peak.

For 1-Ethynyl-2-methoxybenzene (C₉H₈O), the exact mass is 132.0575 g/mol .[3]

Therefore, the mass spectrum should show a prominent peak at m/z = 132.[3] This peak

confirms the molecular formula.

Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in

predictable ways. Key fragmentations for 2-ethynylanisole would likely include:

Loss of a methyl radical (•CH₃): A peak at m/z = 117 (132 - 15) from the cleavage of the

methoxy group. This is often a very common fragmentation pathway for anisole

derivatives.

Loss of formaldehyde (CH₂O): A peak at m/z = 102 (132 - 30) can occur through

rearrangement and loss from the methoxy group.

Loss of CO: Subsequent fragmentation of the m/z = 117 ion could involve the loss of

carbon monoxide, leading to a peak at m/z = 89 (117 - 28).

Data Summary: Mass Spectrometry
m/z Value Proposed Fragment Significance

132 [C₉H₈O]⁺• Molecular Ion (M⁺•)

117 [M - CH₃]⁺ Loss of a methyl radical

102 [M - CH₂O]⁺ Loss of formaldehyde

89 [M - CH₃ - CO]⁺ Subsequent loss of CO
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Molecular Ion
[C₉H₈O]⁺•
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[M - CH₃]⁺
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- •CH₃

[M - CH₂O]⁺
m/z = 102

- CH₂O

[M - CH₃ - CO]⁺
m/z = 89

- CO

Click to download full resolution via product page

Conclusion
The comprehensive spectroscopic characterization of 1-Ethynyl-2-methoxybenzene is

achieved through the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each

technique provides a unique and complementary piece of the structural puzzle. NMR

spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of

key functional groups, UV-Vis spectroscopy elucidates the electronic nature of the conjugated

system, and Mass Spectrometry provides definitive proof of the molecular weight and formula.

By following the robust protocols and interpretive logic outlined in this guide, researchers can

confidently verify the identity and purity of this important synthetic intermediate, ensuring the

integrity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3043173?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

